(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
This usually involves providing the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also involve discussing the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves analyzing the structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Crystal and Molecular Structures
The crystal and molecular structures of related thiopyranylidenedihydropyridine SS-dioxides have been determined using X-ray three-dimensional diffraction data. These structures suggest the participation of the sulfur atom in the thiopyran ring in π delocalization, indicating the significance of thiophene derivatives in understanding molecular interactions and structural chemistry (Andreetti, Bocelli, & Sgarabotto, 1973).
Synthesis and Studies of Nonaromatic Dithia Pyribenzihexaphyrins
A study on the synthesis of expanded hexaphyrins, which includes thiophene as part of the macrocyclic frame, highlights the development of stable nonaromatic dithia pyribenzihexaphyrins. These compounds show sharp absorption bands and NIR absorption properties upon protonation, demonstrating their potential in material science and molecular engineering (Rawat, Sinha, Prasannan, & Ravikanth, 2021).
Novel Synthesis Techniques
A flexible regiospecific synthesis technique for thiophenes from readily available starting materials, using chloranil in tert-butanol or pyridine, demonstrates the adaptability and efficiency of creating thiophene derivatives. This method highlights the broad applicability of thiophene derivatives in synthetic chemistry (McIntosh & Khalil, 1975).
Fluorescent Probe Development for Thiophenols
The development of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols showcases the importance of thiophene derivatives in analytical chemistry. This work emphasizes their role in sensitive and selective detection techniques relevant to chemical, biological, and environmental sciences (Wang, Han, Jia, Zhou, & Deng, 2012).
Electropolymerization and Electrochromic Devices
The electropolymerization of a new monomer, which includes thiophene units, and its application in electrochromic devices demonstrate the utility of thiophene derivatives in creating materials with unique electrochromic properties. This area of research highlights the potential for developing advanced materials for optoelectronic applications (Carbas, Kıvrak, Teke, Zora, & Önal, 2014).
Safety And Hazards
This involves studying the safety and potential hazards associated with the compound. This could include its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, further studies needed to understand its properties, and modifications that could be made to improve its properties.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information may not be available. It’s always important to refer to the latest research and safety data when working with chemical compounds.
properties
IUPAC Name |
(E)-1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS2/c15-13-8-10-9-16(6-5-12(10)19-13)14(17)4-3-11-2-1-7-18-11/h1-4,7-8H,5-6,9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTYZXQOYPZBJY-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one |
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